Fluorescein-diphosphat (ammonium)

Description

Historical Development of Fluorogenic Substrates for Enzymatic Assays

The study of enzymatic reactions has been significantly advanced by the development of substrates that produce a measurable signal upon enzymatic conversion. Initially, many assays relied on chromogenic substrates, which yield a colored product. However, the quest for greater sensitivity led to the development of fluorogenic substrates. These specialized molecules are designed to release a fluorescent signal in response to specific biochemical interactions, offering a dynamic way to observe enzyme activation and regulation in situ. scbt.com

Fluorogenic substrates have become invaluable tools in biochemistry and molecular biology, particularly for studying enzyme activities, substrate specificity, and kinetic properties. scbt.com Researchers utilize these substrates to monitor real-time reactions within cells and tissues, enabling the visualization of processes that were previously difficult to observe. scbt.com Substrates derived from fluorophores like fluoresceins, rhodamines, and resorufins often provide significantly greater sensitivity in fluorescence-based enzyme assays compared to those based on coumarins. thermofisher.com Many of these longer-wavelength dyes also possess high extinction coefficients, making them useful as sensitive chromogenic substrates as well. thermofisher.com

The evolution of these substrates has been crucial for applications such as enzyme-linked immunosorbent assays (ELISAs), high-throughput screening (HTS) for identifying enzyme modulators, and diagnostics. scbt.comthermofisher.com The design of fluorogenic substrates often involves "caging" a fluorescent molecule with a chemical group that is removed by a specific enzyme, thereby releasing the fluorophore and generating a fluorescent signal. nih.gov This approach has been applied to a wide range of enzymes, including proteases, glycosidases, and phosphatases. scbt.comchemrxiv.org For instance, the development of fluorinated versions of fluorescein (B123965) diphosphate (B83284) (FDP) has led to substrates that provide significantly enhanced fluorescence upon hydrolysis by acid phosphatase. nih.gov The high sensitivity of fluorescent assays, which can be up to three orders of magnitude greater than absorbance-based methods, allows for the detection of very low levels of enzymatic activity. nih.gov

Fundamental Role of Fluorescein-diphosphate (ammonium) as a Fluorogenic Substrate

Fluorescein-diphosphate, tetraammonium salt (FDP), is a premier fluorogenic substrate used for the detection of various phosphatases. medchemexpress.combiotium.combiomol.com In its native state, FDP is a colorless and non-fluorescent compound. biomol.comfishersci.caaatbio.com Its utility lies in its enzymatic conversion to a highly fluorescent product, which allows for the sensitive quantification of enzyme activity. medchemexpress.combiomol.comaatbio.com

FDP is recognized as a highly sensitive substrate for alkaline phosphatase and is also an excellent substrate for protein tyrosine phosphatases (PTPases). biotium.comnih.gov This has made it a substrate of choice in high-throughput screening (HTS) for inhibitors of PTPases. biotium.comnih.gov The compound's high catalytic efficiency and the sensitive detection of its fluorescent product in the visible wavelength range contribute to its widespread use. nih.gov FDP's application is prevalent in various ELISA assays and for the detection of tyrosine phosphatases. biomol.com

The properties of Fluorescein-diphosphate (ammonium) are summarized in the table below.

| Property | Value | Source(s) |

| Synonyms | Fluorescein diphosphate, tetraammonium salt | biotium.combiomol.comfishersci.ca |

| Appearance | Off-white solid | biotium.com |

| Solubility | Soluble in water | biotium.com |

| Fluorescence | Non-fluorescent | biomol.comfishersci.caaatbio.com |

| Primary Use | Fluorogenic phosphatase substrate | medchemexpress.combiotium.combiomol.com |

Overview of the Enzymatic Hydrolysis Pathway and Fluorescent Product Generation

The detection of phosphatase activity using FDP is based on a sequential enzymatic hydrolysis process. fishersci.ca When FDP interacts with a phosphatase, such as alkaline phosphatase or a protein tyrosine phosphatase, the enzyme catalyzes the removal of the phosphate (B84403) groups from the fluorescein backbone. biomol.comaatbio.com

The hydrolysis occurs in two steps:

The initial hydrolysis removes one phosphate group, converting the non-fluorescent Fluorescein-diphosphate into the weakly fluorescent intermediate, fluorescein monophosphate (FMP). fishersci.canih.gov

The second hydrolysis step removes the remaining phosphate group from FMP, yielding the final product, fluorescein. fishersci.canih.gov

This end product, fluorescein, is a highly fluorescent molecule. medchemexpress.combiomol.comaatbio.com The enzymatic reaction leading to its formation can be monitored by measuring the increase in fluorescence intensity. Research has shown that for certain protein tyrosine phosphatases, the hydrolysis of FDP to FMP is highly efficient, while the subsequent hydrolysis of FMP to fluorescein can be less so. nih.gov

The fluorescent product, fluorescein, has distinct spectral properties that are utilized for its detection.

| Product | Excitation Wavelength (nm) | Emission Wavelength (nm) | Source(s) |

| Fluorescein | ~490 | ~514 | biotium.comfishersci.ca |

This enzymatic conversion from a non-fluorescent substrate to a highly fluorescent product forms the basis of numerous sensitive assays for phosphatase activity in academic research. medchemexpress.combiotium.comnih.gov

Structure

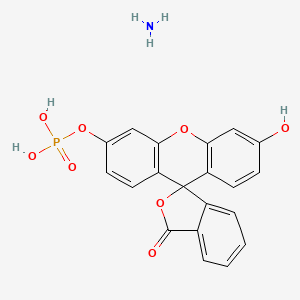

2D Structure

Properties

Molecular Formula |

C20H16NO8P |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

azane;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |

InChI |

InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3 |

InChI Key |

QKVQYTIROGRBFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N |

Origin of Product |

United States |

Enzymatic Reaction Mechanisms of Fluorescein Diphosphate Ammonium

Mechanism of Phosphatase-Mediated Dephosphorylation

The core of Fluorescein-diphosphate's utility lies in its dephosphorylation by various phosphatase enzymes. This process involves the cleavage of phosphate (B84403) groups from the fluorescein (B123965) backbone, leading to the generation of a fluorescent signal.

Sequential Hydrolysis to Fluorescein Monophosphate and Fluorescein

The enzymatic dephosphorylation of Fluorescein-diphosphate (FDP) is a two-step process. In the initial step, a phosphatase enzyme hydrolyzes one of the two phosphate groups, yielding Fluorescein monophosphate (FMP). capes.gov.brthermofisher.com This intermediate product, FMP, is then further hydrolyzed in a second enzymatic step to produce the final product, fluorescein. capes.gov.brnih.gov It is the final fluorescein product that is highly fluorescent. thermofisher.comaatbio.com Some studies have noted that the hydrolysis of FMP to fluorescein can be less efficient due to a higher Michaelis constant (Km) for the second dephosphorylation step. nih.gov This sequential reaction can introduce complexity in kinetic assays. capes.gov.br

Interaction with Alkaline Phosphatase (ALP)

Fluorescein-diphosphate is a well-established and highly sensitive substrate for alkaline phosphatases (ALP). thermofisher.comthermofisher.combiotium.com Upon interaction with ALP, the non-fluorescent FDP is hydrolyzed, ultimately producing the intensely fluorescent fluorescein. thermofisher.comaatbio.comrsc.org This enzymatic conversion forms the basis for various sensitive detection methods, including enzyme-linked immunosorbent assays (ELISAs), where FDP's high purity and the resulting fluorescent signal allow for significantly lower detection limits compared to chromogenic substrates. thermofisher.com The reaction is typically conducted in a buffer with a pH between 8 and 9. aatbio.com

Interaction with Protein Tyrosine Phosphatases (PTPs)

Fluorescein-diphosphate also serves as a substrate for protein tyrosine phosphatases (PTPs). nih.govbiotium.comnih.gov Several PTPs, including leukocyte phosphatase CD45, protein tyrosine phosphatase-1B, and leukocyte common antigen-related protein (LAR), can hydrolyze FDP to fluorescein monophosphate. nih.gov The high catalytic efficiency and the sensitive detection of the fluorescent product make FDP a suitable substrate for high-throughput screening of PTP inhibitors. nih.govbiotium.com While FDP is a useful tool, it is not selective for PTPs and can be dephosphorylated by other phosphatases like serine/threonine phosphatases and alkaline phosphatases. nih.gov

Principles of Fluorescence Generation from Fluorescein Product

The utility of Fluorescein-diphosphate as a phosphatase substrate is fundamentally linked to the fluorescent properties of its final enzymatic product, fluorescein. The initial substrate, FDP, is colorless and non-fluorescent. thermofisher.comaatbio.comthermofisher.com The enzymatic removal of the phosphate groups leads to the formation of fluorescein, a molecule with distinct excitation and emission characteristics.

Excitation and Emission Characteristics of Fluorescein

The enzymatic product, fluorescein, is a highly fluorescent molecule. aatbio.com It exhibits a maximum absorption (excitation) wavelength of approximately 490 nm to 498 nm and a maximum emission wavelength around 514 nm to 517 nm in aqueous solutions. aatbio.combiotium.comaatbio.comaatbio.com These spectral properties make it compatible with common fluorescence instrumentation, such as those equipped with an argon laser for excitation. aatbio.com It's important to note that the excitation and emission spectra of fluorescein can be influenced by its environment, showing shifts to longer wavelengths in different cellular contexts compared to aqueous solutions. arvojournals.orgnih.gov

| Parameter | Wavelength (nm) | Source |

|---|---|---|

| Excitation Maximum | 490 - 498 | aatbio.combiotium.comaatbio.comaatbio.com |

| Emission Maximum | 514 - 525 | aatbio.combiotium.comaatbio.comaatbio.com |

Quantum Yield and Extinction Coefficient of the Enzymatic Product

The brightness of the fluorescein product is determined by its high fluorescence quantum yield and molar extinction coefficient. The quantum yield, which is the ratio of emitted photons to absorbed photons, for fluorescein is reported to be high, with values around 0.92 to 0.97 in certain conditions. thermofisher.comomlc.org The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is also substantial, with reported values close to 90,000 to 92,300 M⁻¹cm⁻¹. thermofisher.combiotium.comomlc.org The combination of a high quantum yield and a large extinction coefficient contributes to the high sensitivity of assays using fluorescein-diphosphate. thermofisher.com

| Property | Value | Source |

|---|---|---|

| Quantum Yield | 0.79 - 0.97 | thermofisher.comaatbio.comomlc.orgomlc.org |

| Molar Extinction Coefficient (M-1cm-1) | ~75,000 - 92,300 | thermofisher.combiotium.comomlc.orgomlc.org |

Chromogenic Detection Modalities Based on Fluorescein-diphosphate (ammonium)

While Fluorescein-diphosphate (ammonium) is most famously utilized as a fluorogenic substrate due to the intense fluorescence of its final product, it is also effective for chromogenic detection. aatbio.comaatbio.com Chromogenic detection relies on the production of a colored product that can be measured using absorbance spectrophotometry. The enzymatic hydrolysis of FDP to fluorescein is suitable for this purpose because fluorescein not only fluoresces but also possesses a strong color, absorbing light in the visible spectrum. aatbio.comnih.gov

The basis for FDP's use in chromogenic assays is the high molar extinction coefficient (ε) of the fluorescein product, which is approximately 90,000 to 100,000 M⁻¹cm⁻¹. aatbio.combiotium.comaatbio.combiomol.com This strong absorbance allows for sensitive detection of phosphatase activity by measuring the change in optical density. The intermediate product, FMP, also contributes to the chromogenic signal, with a significant absorbance peak around 445 nm. nih.gov This dual-detection capability—both fluorogenic and chromogenic—makes FDP a versatile substrate for various applications, including enzyme-linked immunosorbent assays (ELISA) and high-throughput screening for phosphatase inhibitors. aatbio.comnih.gov

The following tables summarize key research findings regarding the properties and enzymatic kinetics of FDP and its hydrolysis products.

Table 1: Spectral Properties of FDP and its Hydrolysis Products

| Compound | State | Excitation Wavelength (Ex) | Emission Wavelength (Em) | Molar Extinction Coefficient (ε) |

|---|---|---|---|---|

| Fluorescein-diphosphate (FDP) | Non-fluorescent, Colorless aatbio.comthermofisher.comfishersci.com | N/A | N/A | N/A |

| Fluorescein monophosphate (FMP) | Weakly fluorescent fishersci.com | ~445 nm nih.gov | N/A | N/A |

| Fluorescein | Highly fluorescent, Colored aatbio.comfishersci.com | ~490 nm biotium.comfishersci.comabcam.com | ~514 nm biotium.comfishersci.comabcam.com | ~90,000-100,000 M⁻¹cm⁻¹ aatbio.combiotium.comaatbio.com |

Table 2: Enzymatic Reaction Kinetic Data

| Enzyme Type | Substrate | Michaelis-Menten Constant (Km) | Notes |

|---|---|---|---|

| Phosphatase (General) | FDP | 95 ± 16 µM sigmaaldrich.com | Provides a baseline for general phosphatase activity. |

| Protein Tyrosine Phosphatases (PTPases) | FDP | Comparable to phosphotyrosine peptide substrates nih.gov | Demonstrates FDP is an efficient substrate for PTPases. |

| Protein Tyrosine Phosphatases (PTPases) | FMP | Higher Km value compared to FDP nih.gov | Indicates that the second hydrolysis step (FMP to fluorescein) is less efficient for these enzymes. |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Fluorescein-diphosphate (ammonium) | FDP |

| Fluorescein monophosphate | FMP |

| Fluorescein | - |

| Alkaline Phosphatase | AP |

| Protein Tyrosine Phosphatase | PTP |

| Leukocyte phosphatase CD45 | CD45 |

| Protein tyrosine phosphatase-1B | PTP-1B |

| Leukocyte common antigen-related protein | LAR |

| 5-bromo-4-chloro-3-indolyl phosphate | BCIP |

Advanced Methodologies and Assay Development with Fluorescein Diphosphate Ammonium

Optimization of Reaction Conditions for Phosphatase Assays

The efficiency and reliability of phosphatase assays using FDP are critically dependent on the careful optimization of key reaction parameters. These include pH, temperature, and substrate concentration, all of which can significantly influence enzymatic activity and the resulting fluorescent signal.

pH and Temperature Dependence of Enzymatic Activity

The enzymatic hydrolysis of FDP is highly sensitive to both pH and temperature. The optimal pH for a given phosphatase assay is determined by the specific enzyme being studied. For instance, alkaline phosphatases exhibit maximal activity in alkaline environments, typically between pH 9.0 and 9.6. biosyn.com Conversely, acid phosphatases function optimally in acidic conditions. It is crucial to maintain a stable pH throughout the assay, as fluctuations can alter the ionization state of both the enzyme and the substrate, thereby affecting the reaction rate. The fluorescence of the product, fluorescein (B123965) monophosphate (FMP), is notably stable and insensitive to pH changes above pH 6. nih.gov

Temperature also plays a pivotal role in enzyme kinetics. Generally, enzymatic activity increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. For many common phosphatase assays, incubations are carried out at temperatures ranging from room temperature to 37°C. eurogentec.comoup.com It is essential to determine the optimal temperature for each specific enzyme-substrate system to ensure maximal sensitivity and reproducibility. For example, some protocols recommend incubating the reaction at a desired temperature for 30 to 60 minutes. eurogentec.com

Substrate Concentration Kinetics and Saturation

The relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate is a fundamental concept in enzyme kinetics, often described by the Michaelis-Menten equation. jasco-global.comucl.ac.uk At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. ucl.ac.uk As the substrate concentration increases, the enzyme's active sites become progressively saturated, and the reaction rate approaches a maximum velocity (Vmax). ucl.ac.uk

The Michaelis constant (Km) is a critical parameter, representing the substrate concentration at which the reaction rate is half of Vmax. jasco-global.comucl.ac.uk A low Km value indicates a high affinity of the enzyme for its substrate, while a high Km suggests a lower affinity. ucl.ac.uk For FDP, studies have shown that protein tyrosine phosphatases like CD45, PTP-1B, and LAR hydrolyze it with Km values comparable to those of natural phosphotyrosine peptide substrates. nih.gov However, the subsequent hydrolysis of the intermediate, fluorescein monophosphate (FMP), to fluorescein is less efficient due to a higher Km value. nih.gov

To accurately determine the kinetic parameters (Km and Vmax) for a given phosphatase with FDP, a series of experiments are conducted with varying substrate concentrations. The initial reaction velocities are then plotted against the substrate concentration, allowing for the calculation of Km and Vmax through methods like the Lineweaver-Burk plot. jasco-global.com In practical assay development, a substrate concentration well above the Km (typically 10-20 fold higher) is often used to ensure the enzyme is saturated and the reaction rate is maximal, providing a sensitive measure of enzyme concentration. ucl.ac.uk

Table 1: Key Parameters in Phosphatase Assays using FDP

| Parameter | Description | Importance | Typical Range/Value |

| pH | The acidity or alkalinity of the reaction buffer. | Affects enzyme structure and activity, and the ionization state of the substrate. | Enzyme-dependent; e.g., 9.0-9.6 for alkaline phosphatase. biosyn.com |

| Temperature | The thermal condition of the assay. | Influences the rate of the enzymatic reaction. | Room temperature to 37°C. eurogentec.comoup.com |

| Substrate Concentration | The amount of FDP present in the assay. | Determines the reaction rate and enzyme saturation. | Varied to determine Km; often 10-20x Km for maximal activity. ucl.ac.uk |

| Km (Michaelis Constant) | Substrate concentration at half-maximal velocity. | An inverse measure of the enzyme's affinity for the substrate. | Enzyme-specific; comparable to phosphotyrosine peptides for some PTPs. nih.gov |

| Vmax (Maximum Velocity) | The maximum rate of the reaction at saturating substrate concentration. | Represents the maximum catalytic activity of the enzyme under specific conditions. | Dependent on enzyme concentration and catalytic efficiency. |

Quantitative Enzyme-Linked Immunosorbent Assay (ELISA) Applications

Fluorescein-diphosphate has emerged as a valuable substrate in fluorescent ELISA (Fluor-ELISA), a highly sensitive immunoassay technique. In this format, an enzyme-conjugated antibody catalyzes the conversion of FDP to fluorescein, generating a fluorescent signal that is proportional to the amount of analyte in the sample. This approach offers significant advantages over traditional colorimetric ELISAs, including enhanced sensitivity and a broader dynamic range.

Protocols for Enhanced Detection Sensitivity

To achieve the highest possible sensitivity in FDP-based ELISAs, meticulous optimization of the assay protocol is essential. This includes the careful selection of blocking buffers to minimize non-specific binding and reduce background noise. The choice of enzyme conjugate and the concentration of both the capture and detection antibodies also play a crucial role.

Protocols often involve coating a microplate with a capture antibody, followed by blocking, sample incubation, and then incubation with an enzyme-labeled primary or secondary antibody. The final step is the addition of the FDP substrate, which is hydrolyzed by the enzyme to produce a fluorescent signal. This signal can be measured using a fluorescence plate reader. eurogentec.com The use of fluorescent substrates like FDP can lead to a significant increase in sensitivity, sometimes up to 100-fold compared to colorimetric substrates.

Detection of Enzyme-Labeled Bioconjugates

FDP is highly effective for the detection of various enzyme-labeled bioconjugates used in ELISAs. biosyn.com Alkaline phosphatase (AP) and horseradish peroxidase (HRP) are common enzyme labels that can be conjugated to antibodies, proteins, or other biomolecules. biosyn.com In an FDP-based ELISA, an AP-conjugated antibody is typically used. The AP enzyme efficiently dephosphorylates FDP, leading to a strong fluorescent signal and enabling the detection of very low concentrations of the target analyte. eurogentec.comeurogentec.com

The development of bioconjugation techniques has allowed for the creation of highly specific and sensitive detection reagents. biosyn.comthermofisher.com The degree of labeling (DOL), or the ratio of fluorophore to protein, is a critical factor that can impact the functionality of the antibody. nih.gov Therefore, optimizing the conjugation process is essential for producing reliable and effective enzyme-labeled bioconjugates for use in FDP-based ELISAs.

Table 2: Comparison of ELISA Detection Methods

| Detection Method | Principle | Advantages | Disadvantages |

| Colorimetric | Enzyme converts a chromogenic substrate into a colored product. | Simple, inexpensive. | Lower sensitivity, limited dynamic range. |

| Fluorescent (using FDP) | Enzyme converts a fluorogenic substrate (FDP) into a fluorescent product. | High sensitivity, broad dynamic range, low background. | Requires a fluorescence plate reader. |

| Chemiluminescent | Enzyme catalyzes a reaction that produces light. | Highest sensitivity. | Signal can be transient, may require special equipment. |

High-Throughput Screening (HTS) Methodologies

The high sensitivity and continuous nature of the FDP assay make it an excellent choice for high-throughput screening (HTS), particularly for the discovery of enzyme inhibitors. biotium.comnih.gov HTS involves the rapid testing of large numbers of compounds to identify those that modulate the activity of a biological target, such as a phosphatase.

In an HTS format, the FDP assay can be miniaturized and automated, allowing for the screening of vast chemical libraries in a time- and cost-effective manner. nih.gov The reaction is typically performed in microplates, and the fluorescence signal is read by an automated plate reader. The assay's wide pH operating range further enhances its suitability for HTS applications. nih.gov

A notable application of FDP in HTS is the screening for inhibitors of protein tyrosine phosphatases (PTPs), which are important drug targets for various diseases. biotium.comnih.gov For example, FDP has been successfully used to screen for inhibitors of PTP1B, a target for type 2 diabetes and obesity. nih.gov The assay's robustness and high signal-to-noise ratio allow for the reliable identification of hit compounds from large and diverse libraries.

Development of Assays for Phosphatase Inhibitors

Fluorescein-diphosphate (FDP), in its tetraammonium salt form, is a premier substrate for the development of highly sensitive assays aimed at discovering and characterizing phosphatase inhibitors. Its utility is centered on its transformation from a non-fluorescent molecule into the intensely fluorescent product, fluorescein, upon enzymatic hydrolysis. This property makes it an ideal choice for high-throughput screening (HTS), where the goal is to rapidly test large libraries of chemical compounds for inhibitory activity against specific phosphatases, particularly protein tyrosine phosphatases (PTPs). aatbio.comnih.govbiotium.com

The development of these assays involves a continuous monitoring format, where the rate of fluorescein production is measured over time. nih.gov PTPs such as PTP1B, a key target in diabetes and obesity research, leukocyte phosphatase CD45, and leukocyte common antigen-related protein (LAR) efficiently hydrolyze FDP. nih.gov The enzymatic reaction proceeds in two steps: first, the rapid hydrolysis of FDP to fluorescein monophosphate (FMP), and then a slower hydrolysis of FMP to fluorescein. nih.govfishersci.com For assay purposes, the initial, faster reaction is typically monitored. nih.gov

The development process for an HTS assay using FDP involves several key steps:

Optimization of Enzyme Concentration: Determining the optimal concentration of the phosphatase enzyme is critical. It must be sufficient to produce a robust signal within a practical timeframe but low enough to be sensitive to inhibition. nih.gov

Substrate Concentration: The FDP concentration is typically set at or near the Michaelis constant (Kₘ) for the specific enzyme. This ensures the assay is sensitive to competitive inhibitors. nih.gov

Buffer Conditions: The assay buffer must maintain a stable pH that is optimal for both enzyme activity and the fluorescence of the product. The fluorescence of fluorescein is pH-sensitive, with stable and high intensity generally achieved at a pH above 8. aatbio.comresearchgate.net

Miniaturization: FDP-based assays are highly amenable to miniaturization into 384-well or even 1536-well plate formats, which reduces the consumption of reagents and allows for higher throughput. nih.govnih.gov

Research has demonstrated the high catalytic efficiency of FDP with several PTPs, yielding kinetic parameters that are comparable to those of their natural phosphotyrosine peptide substrates. This high efficiency, combined with sensitive detection methods, solidifies FDP's role as a substrate of choice for screening PTP inhibitors. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of FDP by Various Protein Tyrosine Phosphatases

| Enzyme | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |

|---|---|---|---|

| PTP1B | 14.8 ± 1.2 | 15,600 ± 400 | 2.1 x 10⁷ |

| CD45 | 5.8 ± 0.6 | 31,200 ± 1,000 | 1.1 x 10⁸ |

| LAR | 10.3 ± 1.5 | 20,000 ± 1,200 | 3.9 x 10⁷ |

Data derived from studies on the enzymatic hydrolysis of FDP by protein tyrosine phosphatases. nih.gov

Analytical Techniques for Measuring Fluorescein-diphosphate (ammonium) Hydrolysis

The measurement of FDP hydrolysis is primarily accomplished through two main analytical techniques that detect the formation of the reaction product, fluorescein. These methods leverage the distinct optical properties of fluorescein that are absent in the parent FDP substrate. The choice of technique depends on the required sensitivity, instrumentation availability, and the specific demands of the experimental setup, such as high-throughput screening or detailed kinetic analysis. The principal methods are fluorometric and spectrophotometric quantification. nih.govaatbio.com

Fluorometric and Spectrophotometric Quantification Strategies

The enzymatic dephosphorylation of FDP yields fluorescein, a molecule with robust optical properties that allow for its quantification through two distinct strategies: fluorometry and spectrophotometry. aatbio.comaatbio.com

Fluorometric Quantification: This is the most common and sensitive method for measuring FDP hydrolysis. aatbio.com The FDP substrate itself is colorless and non-fluorescent. fishersci.com Upon hydrolysis, the product fluorescein is highly fluorescent. It is typically excited with light around 490 nm and exhibits a strong emission peak at approximately 514 nm. biotium.comfishersci.com This large increase in fluorescence provides a high signal-to-background ratio, enabling the detection of very low levels of phosphatase activity, down to picogram quantities of the enzyme. eurogentec.com The assay can be performed in a continuous (kinetic) mode by monitoring the fluorescence increase over time in a fluorescence plate reader, which is ideal for enzyme kinetics and inhibitor screening. nih.goveurogentec.com

Spectrophotometric Quantification: This strategy, also referred to as a chromogenic or colorimetric mode, relies on measuring the absorbance of light by the fluorescein product. aatbio.com Fluorescein has a very high molar extinction coefficient (ε), approximately 90,000-100,000 M⁻¹cm⁻¹ at its absorbance maximum of around 490 nm. aatbio.combiotium.com Although generally less sensitive than fluorometry, spectrophotometric detection is a viable alternative when a fluorometer is unavailable. The change in absorbance is monitored using a spectrophotometer or a microplate reader capable of absorbance measurements. This method is straightforward and less susceptible to certain types of interference, like quenching, that can affect fluorescence measurements.

Table 2: Comparison of Quantification Strategies for FDP Hydrolysis

| Parameter | Fluorometric Quantification | Spectrophotometric Quantification |

|---|---|---|

| Principle | Measures emitted light (fluorescence) from the product. | Measures absorbed light (absorbance) by the product. |

| Wavelengths | Excitation: ~490 nm / Emission: ~514 nm. biotium.com | Absorbance Max: ~490 nm. mdpi.com |

| Sensitivity | Very high; can detect picogram levels of enzyme. eurogentec.com | Lower than fluorometry. |

| Primary Use | High-throughput screening, enzyme kinetics, low-level enzyme detection. nih.gov | Endpoint assays, applications where a fluorometer is not available. aatbio.com |

| Key Advantage | Exceptional sensitivity and wide dynamic range. nih.goveurogentec.com | Simplicity and robustness against fluorescence-specific interference. |

Management of Assay Background Signals

Effective management of background signals is crucial for ensuring the accuracy and sensitivity of assays using FDP. High background can mask the true enzymatic signal, leading to false negatives in inhibitor screens or inaccurate kinetic measurements. The primary sources of background signal are the non-enzymatic hydrolysis of the FDP substrate and interference from fluorescent compounds.

A key strategy for managing background is rooted in the inherent properties of the substrate and product. The FDP substrate is non-fluorescent, providing a low starting background. nih.gov However, FDP is known to be thermally unstable and can undergo spontaneous, non-enzymatic hydrolysis (autohydrolysis), especially when in solution. aatbio.comaatbio.com This autohydrolysis releases fluorescein and directly contributes to the background signal. To mitigate this, FDP stock solutions should be stored frozen at -20°C, protected from light, and prepared fresh for experiments to minimize degradation. aatbio.combiotium.com

Another critical factor is the pH of the assay buffer. The fluorescence intensity of the product, fluorescein, is highly dependent on pH. nih.gov Studies have shown that fluorescein's fluorescence increases significantly as the pH rises from neutral to alkaline, stabilizing at a maximum level at pH values of 8.4 and above. researchgate.netusda.gov Therefore, conducting the assay in a well-buffered solution with a pH between 8 and 9 not only accommodates the pH optimum for many alkaline phosphatases but also maximizes and stabilizes the signal, reducing variability from minor pH fluctuations. aatbio.comaatbio.com

Finally, the standard and essential method for correcting for background is the use of proper controls. A "blank" or "substrate control" well, containing the assay buffer and FDP but no enzyme, should be included in every experiment. aatbio.com The signal measured from this well represents the sum of FDP autohydrolysis and any intrinsic fluorescence from the assay components. This background value is then subtracted from the signal measured in the wells containing the enzyme, yielding the true enzymatic activity. In inhibitor screening, compounds that are themselves fluorescent can cause interference, requiring additional controls to identify false positives.

Applications of Fluorescein Diphosphate Ammonium in Specific Research Domains

In Vitro Enzymology and Mechanistic Studies

FDP is a widely utilized substrate in the field of in vitro enzymology. Its hydrolysis by phosphatases can be monitored with high sensitivity, allowing for detailed kinetic and mechanistic studies of these enzymes.

The dephosphorylation of FDP is a key reaction in the characterization of newly discovered phosphatases. The process involves the enzymatic removal of phosphate (B84403) groups from FDP, which is initially colorless and non-fluorescent. This reaction produces the highly fluorescent molecule fluorescein (B123965), which has an excitation maximum at approximately 490 nm and an emission maximum at 514 nm. biotium.com This distinct fluorescent signal allows for the sensitive detection of phosphatase activity.

One of the primary applications of FDP is in the continuous assay of protein tyrosine phosphatases (PTPases). nih.gov For instance, leukocyte phosphatase CD45 and protein tyrosine phosphatase-1B have been shown to hydrolyze FDP to fluorescein monophosphate (FMP). nih.gov The kinetic parameters of this reaction, such as the Michaelis constant (Km) and maximum velocity (Vmax), are often comparable to those observed with natural phosphotyrosine peptide substrates, highlighting the relevance of FDP as a model substrate. nih.gov

The utility of FDP extends to the high-throughput screening (HTS) for inhibitors of PTPases, making it a substrate of choice in drug discovery efforts. biotium.comnih.gov Its caged form, 1-(2-nitrophenyl)ethyl protected FDP (NPE-FDP), can be introduced into cells and subsequently activated by photolysis to release FDP, enabling the measurement of phosphatase activity within intact cells under specific conditions. nih.gov

| Enzyme Studied | Substrate | Key Findings |

| Protein Tyrosine Phosphatases (PTPases) | Fluorescein-diphosphate (FDP) | FDP is a highly sensitive substrate for continuous PTPase assays. nih.gov |

| Leukocyte Phosphatase CD45 | Fluorescein-diphosphate (FDP) | Preferentially hydrolyzes FDP to fluorescein monophosphate (FMP). nih.gov |

| Protein Tyrosine Phosphatase-1B | Fluorescein-diphosphate (FDP) | Kinetic values (Vmax and Km) are comparable to phosphotyrosine peptide substrates. nih.gov |

| Alkaline Phosphatase | Caged FDP (NPE-FDP) | NPE-FDP can be used as a cell-permeable substrate for overexpressed phosphatases. nih.gov |

FDP has proven to be a valuable tool for investigating the allosteric regulation of enzymes. Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme other than the active site, leading to a conformational change that either activates or inhibits enzymatic activity.

A prominent example is the study of protein tyrosine phosphatases (PTPases), where FDP serves as a sensitive substrate to monitor enzymatic activity in the presence of potential allosteric regulators. nih.gov The hydrolysis of FDP to the fluorescent fluorescein monophosphate allows for a continuous and highly sensitive assay. nih.gov This enables researchers to screen for and characterize allosteric inhibitors, which are of significant interest in the development of new therapeutic agents. biotium.comnih.gov The dual-detection capability of the resulting product, fluorescein, in both the visible wavelength region for absorbance and fluorescence, provides a robust platform for these investigations. nih.gov

| Regulatory Mechanism | Enzyme Family | Role of FDP |

| Allosteric Inhibition | Protein Tyrosine Phosphatases (PTPases) | Sensitive substrate for screening and characterizing allosteric inhibitors. nih.gov |

Advanced Imaging in Biological Contexts (Non-Human)

The fluorescent nature of the product of FDP hydrolysis makes it an excellent probe for advanced imaging techniques, enabling the visualization of enzyme activity in complex biological systems outside of human subjects.

Confocal microscopy, a high-resolution imaging technique, can be coupled with the use of FDP to map the spatial and temporal activity of phosphatases within cellular and subcellular structures. When FDP is introduced into a system containing active phosphatases, the enzymatic reaction generates fluorescein, leading to a localized increase in fluorescence.

This approach allows researchers to visualize where and when specific phosphatases are active. For instance, in studies involving non-human cells, FDP can be used to monitor phosphatase activity in different cellular compartments. The resulting fluorescence can be captured by a confocal microscope, providing a detailed map of enzyme function. This technique is particularly useful for understanding the dynamic regulation of signaling pathways that are controlled by phosphorylation and dephosphorylation events.

FDP is also employed in the analysis of biocatalytic multilayer films. These films are created by immobilizing enzymes on a solid support, often in a layer-by-layer fashion. The activity of phosphatases within these films can be assessed by introducing FDP as a substrate.

The enzymatic conversion of FDP to fluorescein within the film can be quantified, providing a measure of the catalytic efficiency and stability of the immobilized enzymes. This is crucial for the development of biosensors and other biotechnological applications where maintaining enzyme activity in an artificial environment is essential. The fluorescent signal generated from the FDP reaction can be imaged to assess the uniformity of enzyme distribution and activity across the film.

Comparative Research and Future Directions for Fluorescein Diphosphate Ammonium

Comparative Analysis with Alternative Fluorogenic Phosphatase Substrates

The selection of a fluorogenic substrate is a critical determinant of the sensitivity and reliability of an enzyme assay. While FDP holds a significant position, a comparative understanding of its advantages and limitations against other substrates is essential for optimizing experimental design.

Fluorescein-diphosphate (ammonium) is widely regarded as one of the most sensitive fluorogenic substrates for detecting phosphatase activity, particularly for alkaline phosphatase and protein tyrosine phosphatases (PTPases). aatbio.combiotium.com Upon enzymatic hydrolysis, the non-fluorescent FDP is converted to fluorescein (B123965), which exhibits intense fluorescence, providing a high signal-to-noise ratio. aatbio.com This high sensitivity makes it an excellent choice for high-throughput screening (HTS) of PTPase inhibitors. biotium.comnih.gov

Key advantages of FDP include:

High Catalytic Efficiency: FDP is hydrolyzed by various phosphatases with Vmax and Km values comparable to those of natural phosphotyrosine peptide substrates. nih.gov

Dual-Detection Capability: The product of the enzymatic reaction, fluorescein, can be detected both fluorometrically and chromogenically due to its large extinction coefficient. aatbio.com

Favorable Spectral Properties: The excitation and emission wavelengths of fluorescein are well-suited for standard fluorescence instrumentation, often aligning with the argon laser excitation window. aatbio.com

Wide pH Operating Range: The fluorescence of the hydrolyzed product, fluorescein monophosphate (FMP), is insensitive to pH changes above pH 6, adding to the robustness of assays. nih.gov

Table 1: Comparative Properties of Fluorogenic Phosphatase Substrates

| Substrate | Enzyme Target | Excitation (nm) | Emission (nm) | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Fluorescein-diphosphate (ammonium) | Alkaline Phosphatase, Protein Tyrosine Phosphatases | ~490 | ~514 | High sensitivity, dual detection, wide pH range. aatbio.comnih.gov | Thermal instability, two-step hydrolysis. aatbio.comnih.gov |

| 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) | Alkaline, Acid, Tyrosine, and Serine/Threonine Phosphatases | ~358 | ~450 | Excellent substrate for a broad range of phosphatases. nih.gov | Shorter excitation/emission wavelengths can lead to higher cellular autofluorescence. nih.gov |

| p-Nitrophenyl Phosphate (pNPP) | Alkaline Phosphatase | Chromogenic (Absorbance at 405 nm) | Simple, colorimetric assay. nih.gov | Lower sensitivity compared to fluorogenic substrates. nih.gov | |

| 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-[3H]-quinazolinone (ELF-97 Phosphate) | Alkaline Phosphatase | ~360 | ~530 | Forms a fluorescent precipitate, photostable, large Stokes shift. researchgate.net | Precipitating nature may not be suitable for all assay formats. researchgate.net |

In contrast, some other substrates offer advantages in specific contexts. For instance, substrates that produce a precipitating fluorophore, like the ELF-97 phosphate, can be advantageous for in situ hybridization and immunohistochemistry applications due to their high photostability and large Stokes shift, which helps to reduce background autofluorescence. researchgate.net

Emerging Research Avenues

The inherent sensitivity of FDP continues to drive research into new applications and modifications to overcome its limitations and expand its utility.

A significant area of research focuses on creating novel derivatives of fluorescein and other fluorophores to develop probes with enhanced properties. For example, fluorinated versions of FDP have been shown to provide significantly enhanced fluorescence upon hydrolysis by acid phosphatase compared to the parent compound. nih.gov The design of photoactivatable probes based on scaffolds that can be recognized by specific enzymes is another promising approach. These probes remain non-fluorescent until activated by a specific enzymatic reaction, offering greater control and specificity. nih.gov Research into fluorogenic probes with red-shifted excitation and emission profiles is also underway to minimize cellular autofluorescence and reduce potential phototoxicity. nih.gov

The high sensitivity of FDP makes it an ideal substrate for miniaturized assay platforms, such as those used in high-throughput screening and digital enzyme assays. nih.govrsc.org These platforms often utilize femtoliter-sized reaction chambers, where the high quantum yield of fluorescein allows for the detection of single enzyme molecules. rsc.org The integration of FDP and its derivatives into such miniaturized systems enables highly quantitative and sensitive bioassays, which is particularly valuable for applications like digital ELISA (Enzyme-Linked Immunosorbent Assay). rsc.org

The enzymatic conversion of FDP into a fluorescent product is a powerful transduction mechanism for the development of biosensors. researchgate.netwjarr.com Enzyme-based biosensors couple the specific recognition of an analyte by an enzyme to a measurable signal, such as a change in fluorescence. researchgate.netpjoes.comnih.gov By immobilizing a phosphatase on a sensor surface, the presence of a phosphatase inhibitor or activator can be detected through changes in the rate of FDP hydrolysis. nih.gov Furthermore, the intrinsic fluorescence properties of some enzymes, or the changes in fluorescence upon substrate binding, can be harnessed to create reagentless biosensors. acs.org The development of such biosensors using FDP or its derivatives holds promise for applications in diagnostics, environmental monitoring, and industrial process control. wjarr.compjoes.com

Challenges and Considerations for Reproducibility in Fluorescein Diphosphate Ammonium Research

Compound Stability and Storage Impact on Assay Performance

The inherent chemical stability of Fluorescein-diphosphate (FDP) and its handling are paramount for obtaining reproducible assay results. The molecule is known to be thermally unstable, a characteristic that necessitates stringent storage and handling protocols to maintain its integrity. researchgate.netthermofisher.com

Storage Conditions:

To mitigate degradation, FDP should be stored at -20°C under an inert atmosphere and protected from light. biotium.com Exposure to higher temperatures or light can lead to the spontaneous hydrolysis of the phosphate (B84403) groups, resulting in an elevated background signal and a reduced dynamic range of the assay. While some suppliers suggest that many fluorescent compounds are stable for several days at room temperature, it is best practice to conduct a small-scale positive control experiment to verify the reagent's efficacy if it has been accidentally exposed to suboptimal conditions. biotium.com

Freeze-Thaw Cycles:

Repeated freeze-thaw cycles of FDP stock solutions are strongly discouraged. researchgate.net Studies on other biological samples, such as serum, have shown that multiple freeze-thaw cycles can significantly affect the stability of various components, including enzymes and antibodies, leading to variability in assay results. scielo.brresearchgate.netnih.gov Although the specific quantitative impact on FDP is not extensively documented in the provided results, the general principle of avoiding repeated changes in physical state for sensitive reagents holds true. To ensure consistency, it is recommended to aliquot stock solutions into single-use volumes.

The following table summarizes the recommended storage and handling practices for Fluorescein-diphosphate (ammonium salt) to ensure assay reproducibility.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | Minimizes thermal degradation of the compound. |

| Atmosphere | Inert Gas | Prevents oxidation and other chemical reactions. |

| Light Exposure | Protect from Light | Minimizes light-induced degradation. |

| Freeze-Thaw Cycles | Avoid | Prevents degradation and maintains the integrity of the stock solution. Aliquoting is recommended. |

Proper adherence to these storage and handling guidelines is a critical first step in ensuring the reproducibility of assays that rely on FDP.

Potential for Non-Target Enzymatic Cleavage

Known Target and Potential Non-Target Enzymes:

FDP is a well-established substrate for alkaline phosphatases and protein tyrosine phosphatases. biotium.com However, the phosphate ester bonds in FDP can also be hydrolyzed by other enzymes with phosphatase or esterase activity that may be present in cell lysates, tissue homogenates, or other biological fluids.

Studies on the related compound fluorescein (B123965) diacetate (FDA) have demonstrated that it can be hydrolyzed by a wide range of non-specific enzymes, including proteases, lipases, and esterases. mdpi.com This suggests that FDP may also be susceptible to cleavage by a broader range of hydrolases than just the intended target phosphatases.

Impact on Assay Specificity:

Kinetic Considerations:

The extent of non-target cleavage depends on the kinetic parameters (Km and Vmax) of the non-target enzymes for FDP. An enzyme with a low Km (high affinity) and a high Vmax for FDP could cause significant interference even at low concentrations. One study determined the apparent Michaelis constant (Km) for alkaline phosphatase with FDP as a substrate in single cells to be 15.3 µM. nih.gov While specific kinetic data for the non-target enzymatic cleavage of FDP is not extensively available in the provided search results, the principle of non-competitive inhibition suggests that inhibitors can bind to allosteric sites, affecting Vmax without changing Km. nih.gov This highlights the complexity of enzymatic reactions in a mixed-enzyme environment.

To address the potential for non-target enzymatic cleavage, researchers should consider the following:

Use of Specific Inhibitors: Incorporating inhibitors for known non-target enzymes can help to dissect the specific activity of the target enzyme. For example, levamisole (B84282) is an inhibitor of some alkaline phosphatases. nih.gov

Enzyme Purification: Whenever possible, purifying the target enzyme away from other cellular components can eliminate the problem of non-target enzymatic activity.

Characterization of the Sample Matrix: Understanding the enzymatic composition of the biological sample is crucial for interpreting the results of FDP-based assays accurately.

The potential for non-target enzymatic cleavage underscores the importance of careful experimental design and data interpretation to ensure the reproducibility and validity of research findings using Fluorescein-diphosphate (ammonium salt).

Q & A

Q. Basic Laboratory Practice

- Decomposition Risks : Avoid heating above 100°C to prevent release of NH₃, NOx, and phosphorus oxides .

- Incompatibility Management : Store separately from acids, bases, and organic solvents to prevent exothermic reactions .

- Ventilation : Use fume hoods when preparing concentrated solutions to limit inhalation exposure .

How can Fluorescein-diphosphat (ammonium) be integrated with CRISPR-based biosensors for real-time monitoring?

Q. Advanced Experimental Design

- Fusion Constructs : Engineer phosphatase-CRISPR fusion proteins to link target DNA/RNA detection with dye hydrolysis .

- Signal Amplification : Couple with nanoparticle carriers (e.g., AuNPs) to enhance fluorescence output in low-abundance targets .

- Microfluidics Integration : Use droplet-based systems to compartmentalize reactions and reduce background noise .

What statistical approaches resolve variability in fluorescence intensity across biological replicates?

Q. Advanced Data Analysis

- Normalization : Express data as ΔF/F0 (change relative to baseline) to account for initial dye loading differences .

- Multivariate Regression : Model intensity against covariates (pH, temperature, cell density) to identify confounding factors .

- Machine Learning : Train classifiers (e.g., random forests) to distinguish technical noise from biologically significant signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.